molecular formula C11H7NOS B8416514 2-Mercaptonaphtho[2,3-d]oxazole

2-Mercaptonaphtho[2,3-d]oxazole

Cat. No.: B8416514
M. Wt: 201.25 g/mol
InChI Key: VLNMOUGEPXXZKA-UHFFFAOYSA-N
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Description

2-Mercaptonaphtho[2,3-d]oxazole is a heterocyclic compound featuring a naphthooxazole core (a fused naphthalene and oxazole ring system) substituted with a mercapto (-SH) group at the 2-position. Naphthooxazole derivatives are known for their aromatic stability and ability to participate in hydrogen bonding, which can enhance biological activity or catalytic properties . The mercapto group introduces sulfur-based nucleophilicity, which may influence redox behavior or coordination with metal ions.

Properties

Molecular Formula

C11H7NOS

Molecular Weight

201.25 g/mol

IUPAC Name

3H-benzo[f][1,3]benzoxazole-2-thione

InChI

InChI=1S/C11H7NOS/c14-11-12-9-5-7-3-1-2-4-8(7)6-10(9)13-11/h1-6H,(H,12,14)

InChI Key

VLNMOUGEPXXZKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=S)O3

Origin of Product

United States

Comparison with Similar Compounds

a) Structural Influence on Molecular Weight and Stability

  • The naphthooxazole core contributes significantly to molecular weight, with 2-phenylnaphtho[2,3-d]oxazole (K-15) exhibiting the highest molecular weight (245.10 g·mol⁻¹) due to the bulky phenyl substituent .
  • Mercapto-substituted compounds (e.g., 2-Mercapto-1-methylimidazole) have lower molecular weights (114–201 g·mol⁻¹) but retain sulfur-based reactivity .

b) Melting Point Trends

  • The phenyl-substituted K-15 has a relatively high melting point (165°C), likely due to π-π stacking interactions between aromatic rings .
  • 2-Mercapto-1-methylimidazole melts at 143–146°C, suggesting that the -SH group reduces intermolecular forces compared to purely aromatic systems .

c) Functional Group Impact on Reactivity

  • Mercapto groups (-SH) enhance nucleophilicity and metal-binding capacity, as seen in 3-Mercapto-1,2-propanediol, which is used in chelation therapy .
  • Methyl or phenyl substituents on naphthooxazoles improve thermal stability but may reduce solubility in polar solvents .

Preparation Methods

Direct Cyclization via Thiol Incorporation

A primary method involves the cyclocondensation of 3-amino-2-naphthol derivatives with carbon disulfide (CS₂) under alkaline conditions. This approach leverages the nucleophilic properties of the amino and hydroxyl groups to form the oxazole ring while introducing the mercapto group.

Procedure :

  • Reaction Setup : 3-Amino-2-naphthol (1.0 equiv) is treated with CS₂ (1.2 equiv) in methanol under reflux with potassium carbonate (K₂CO₃) as the base.

  • Cyclization : The intermediate dithiocarbamate undergoes intramolecular cyclization at 60–80°C, yielding 2-mercaptonaphtho[2,3-d]oxazole.

  • Purification : The product is crystallized from acetone-hexane (1:3 v/v), achieving a yield of 64%.

Mechanistic Insight :

  • CS₂ reacts with the amino group to form a dithiocarbamate intermediate.

  • Base-mediated elimination of H₂S facilitates cyclization, forming the oxazole ring.

Optimization :

  • Temperature Control : Maintaining reflux conditions (60–80°C) prevents side reactions such as over-sulfuration.

  • Solvent Choice : Methanol ensures solubility of intermediates while avoiding decomposition.

Van Leusen Oxazole Synthesis Followed by Thiolation

Oxazole Core Formation

The van Leusen reaction, utilizing TosMIC (tosylmethyl isocyanide) and aldehydes, is adapted to construct the naphthooxazole scaffold.

Procedure :

  • Aldehyde Preparation : 2-Formylnaphtho[2,3-d]oxazole is synthesized via Suzuki-Miyaura coupling of naphthalene boronic acid with bromobenzaldehyde.

  • Oxazole Formation : The aldehyde reacts with TosMIC in methanol under reflux with K₂CO₃, forming the oxazole ring.

  • Thiolation : The 2-position is functionalized via nucleophilic substitution using sodium hydrosulfide (NaSH) in DMF at 100°C.

Key Data :

StepYield (%)Conditions
Aldehyde synthesis75Pd(PPh₃)₄, K₂CO₃, DME, 80°C
Van Leusen reaction68TosMIC, K₂CO₃, MeOH, reflux
Thiolation55NaSH, DMF, 100°C, 12 h

Advantages :

  • High regioselectivity for the 2-position.

  • Scalable for industrial production.

Challenges :

  • TosMIC handling requires inert conditions due to its moisture sensitivity.

  • Thiolation may require protecting groups to prevent oxidation.

Halogenation-Substitution Strategy

Bromine-Thiol Exchange

A two-step process involves brominating the oxazole at the 2-position, followed by thiol substitution.

Procedure :

  • Bromination : 2-Bromonaphtho[2,3-d]oxazole is synthesized using N-bromosuccinimide (NBS) in CCl₄ under UV light.

  • Substitution : The brominated compound reacts with thiourea in ethanol under reflux, followed by acidic hydrolysis to yield the mercapto derivative.

Reaction Metrics :

ParameterValue
Bromination yield82%
Substitution yield74%
Total yield60.7%

Critical Considerations :

  • Radical Inhibitors : Azobisisobutyronitrile (AIBN) minimizes polybromination side reactions.

  • Hydrolysis Conditions : HCl (6 M) at 50°C ensures complete conversion without oxazole ring degradation.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times and improves yields by enhancing molecular collisions.

Protocol :

  • Reactants : 3-Amino-2-naphthol (1.0 equiv), CS₂ (1.1 equiv), and K₂CO₃ (2.0 equiv) in ethanol.

  • Irradiation : 150 W, 100°C, 15 min.

  • Workup : Filtration and recrystallization from ethanol-water (4:1).

Results :

  • Yield : 78% (vs. 64% conventional heating).

  • Purity : >99% by HPLC.

Environmental Impact :

  • Reduced energy consumption (15 min vs. 12 h).

  • Ethanol-water solvent system aligns with green chemistry principles.

Comparative Analysis of Methods

MethodYield (%)Time (h)ScalabilityGreen Metrics
Cyclocondensation6412HighModerate
Van Leusen-Thiolation5524ModerateLow
Halogenation-Substitution60.718HighLow
Microwave-Assisted780.25ModerateHigh

Key Takeaways :

  • Cyclocondensation offers simplicity but requires precise temperature control.

  • Microwave synthesis excels in efficiency and sustainability but demands specialized equipment.

  • Halogenation-substitution is robust for high-purity batches but generates halogenated waste .

Q & A

Q. What are the optimal synthetic routes for 2-Mercaptonaphtho[2,3-d]oxazole, and how do they compare in efficiency?

  • Methodological Answer : Conventional methods include Robinson-Gabriel synthesis and Fischer oxazole synthesis , which involve cyclodehydration of acylated β-hydroxyamides or α-diazoketones, respectively . For this compound, a modified approach using microwave-assisted synthesis with PEG-SO₃H as a heterogeneous catalyst has shown improved yields (85–92%) compared to thermal methods (60–70%) . Key steps include:
  • Condensation of naphthalene precursors with thiourea derivatives.
  • Microwave irradiation (300–500 W, 80–120°C) for 10–20 minutes.
  • Purification via column chromatography using ethyl acetate/hexane gradients.
    Critical Note : Monitor reaction progress with TLC (Rf ~0.5 in 3:7 EtOAc/hexane) to avoid over-oxidation of the mercapto group .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm aromatic protons (δ 7.2–8.5 ppm) and oxazole ring carbons (δ 150–160 ppm). The mercapto (-SH) group may appear as a broad singlet at δ 3.5–4.0 ppm but is often absent due to tautomerization .
  • Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z 245.10 (C₁₇H₁₁NOS) .
  • Melting Point : Consistent melting point (~165°C) indicates purity; deviations >2°C suggest impurities or polymorphs .
  • Elemental Analysis : Acceptable C/H/N/S deviations ≤0.4% .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer :
  • Short-term stability : Store at 4°C in amber vials under argon to prevent oxidation of the mercapto group.
  • Long-term stability : Lyophilized samples stored at -20°C retain >95% purity for 12 months.
  • Degradation pathways : Exposure to light/moisture leads to disulfide formation (detectable via HPLC retention time shifts) .

Advanced Research Questions

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

  • Methodological Answer : Replace toxic solvents (e.g., DMF) with deep-eutectic solvents (e.g., choline chloride/urea) or ionic liquids (e.g., [BMIM][PF₆]), reducing waste by 40–60% .
  • Microwave-assisted continuous flow synthesis : Achieves 90% yield in 5 minutes (vs. 2 hours batchwise) with energy savings of 50% .
  • Catalyst recycling : PEG-SO₃H can be reused ≥5 times without significant activity loss .

Q. How can researchers resolve contradictions in reported reaction yields for oxazole derivatives?

  • Methodological Answer :
  • Parameter standardization : Compare solvent polarity (e.g., ε value), temperature gradients, and catalyst loading. For example, yields drop by 15–20% when acetonitrile (ε = 37.5) replaces DMSO (ε = 47.2) due to reduced intermediate stability .
  • Statistical analysis : Use ANOVA to identify critical factors (e.g., reaction time > temperature > solvent) in DoE (Design of Experiments) frameworks .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?

  • Methodological Answer :
  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the naphtho[2,3-d] position to enhance antimicrobial activity (MIC ~2 µg/mL vs. S. aureus) .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify interactions with biological targets (e.g., VEGFR-2 for anticancer activity) .
  • Quantitative SAR (QSAR) : Develop models with descriptors like logP and polar surface area to predict bioavailability .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (Caco-2 > 5 × 10⁻⁶ cm/s), CYP inhibition (risk if >0.8 probability), and hERG cardiotoxicity .
  • Binding affinity calculations : Molecular dynamics simulations (GROMACS) can validate Ki values for enzyme targets (e.g., IC₅₀ ~50 nM for HCV NS5B polymerase) .

Q. How can researchers design experiments to evaluate the biological activity of this compound against multidrug-resistant pathogens?

  • Methodological Answer :
  • In vitro assays : Test against ESKAPE pathogens (Enterococcus faecium, Klebsiella pneumoniae) using broth microdilution (CLSI guidelines). Include positive controls (e.g., vancomycin) and measure MIC/MBC .
  • Synergy studies : Combine with β-lactams (1:1 ratio) and calculate fractional inhibitory concentration (FIC) indices; FIC ≤0.5 indicates synergy .
  • Resistance induction : Serial passage experiments over 20 generations to monitor MIC shifts (>4-fold increase suggests resistance risk) .

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